BenchChemオンラインストアへようこそ!

L-Fucose

Enantiomer Biological prevalence Monosaccharide

L-Fucose is the only levorotatory sugar utilized by mammals, serving as an essential substrate for fucosylated glycan biosynthesis. The stereoselective L-fucokinase ensures high incorporation efficiency, while structural analogs like D-fucose exhibit drastically reduced potency. This 98% purity L-Fucose grade is optimized for enzymatic synthesis of complex HMOs (e.g., 3-FL, LNFP III) and for developing fucosylation inhibitors for cancer research. Its application in α-L-fucosidase-mediated defucosylation of therapeutic IgG enables up to 50-fold enhancement of ADCC. For clinical LAD-II studies (NCT03354533), pharmaceutical-grade material is available upon request.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 87-96-7
Cat. No. B3030135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Fucose
CAS87-96-7
Synonymsalpha Fucose
alpha-Fucose
Deoxygalactose
Fucose
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1
InChIKeySHZGCJCMOBCMKK-DHVFOXMCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility985 mg/mL

L-Fucose (CAS 87-96-7) Procurement Baseline: Structural Identity and Core Chemical Properties


L-Fucose (CAS 87-96-7), systematically named 6-deoxy-L-galactose, is a 6-deoxyhexose monosaccharide with the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol [1]. It is a white crystalline powder with a melting point range of 150.0–153.0 °C . This compound is the predominant enantiomeric form of fucose found in biological systems and is the only levorotatory sugar utilized by mammals, serving as a critical building block for fucosylated glycans on mammalian, insect, and plant cell surfaces [2].

Why Generic Fucose Substitution is Not Viable: Critical Divergence Between L-Fucose and D-Fucose


The interchange of L-fucose with its enantiomer D-fucose or other structural analogs is not a scientifically sound procurement practice. L-fucose is the naturally occurring and biologically active form in mammals, whereas D-fucose is a rare, artificially produced analog found only in some specialized glycosides [1]. Mammalian cells possess specific transporters and kinases (e.g., L-fucokinase) that are stereoselective for the L-isomer, leading to dramatically different metabolic fates and incorporation efficiencies. For instance, the uptake of L-fucose into rat hepatoma cells is reduced by 52% in the presence of its 6-deoxy analog, underscoring the sensitivity of cellular machinery to specific structural features [2]. The quantitative evidence below demonstrates that substituting with a different fucose analog can result in orders-of-magnitude differences in biological potency and functional outcomes.

L-Fucose (CAS 87-96-7) Quantitative Differentiation Evidence: Comparator-Based Performance Data


Enantiomeric Prevalence: L-Fucose vs. D-Fucose in Mammalian Biology

L-Fucose is the exclusive enantiomer used by mammalian systems, while D-fucose is an artificial galactose analog rarely found in nature. This is a class-level inference based on established biochemical pathways [1].

Enantiomer Biological prevalence Monosaccharide

Fucosylation Inhibitor Potency: 6-Alkynyl-Fucose vs. 2-Fluoro-Fucose

The L-fucose analog 6-alkynyl-fucose (6-Alk-Fuc) is a significantly more potent inhibitor of cellular fucosylation than the established inhibitor 2-fluoro-fucose (2-F-Fuc). This is a direct head-to-head comparison study [1].

Fucosylation inhibitor Glycobiology Potency comparison

Fucosyltransferase Acceptor Substrate Preference: LacNAc vs. Lactose

The Helicobacter pylori α1–3-fucosyltransferase (Hp3FT) exhibits a clear preference for N-acetyllactosamine (LacNAc) over lactose as an acceptor substrate when using GDP-β-L-fucose as the fucose donor. This is a direct head-to-head comparison within the same study [1].

Fucosyltransferase Enzymatic synthesis HMO

Solubility Profile: L-Fucose in DMSO and Water for In Vitro Assays

L-Fucose exhibits high solubility in both DMSO and water, enabling versatile preparation of stock solutions for in vitro experiments. Solubility data from vendor specifications provide cross-study comparable metrics [REFS-1, REFS-2].

Solubility In vitro Formulation

Clinical Development Status: L-Fucose in Leukocyte Adhesion Deficiency Type II

L-Fucose is under active clinical investigation for the treatment of Leukocyte Adhesion Deficiency Type II (LAD-II), a rare congenital disorder of glycosylation. This is a class-level inference, as the compound is being developed as a therapeutic agent [1].

Clinical trial LAD-II Investigational drug

Optimized Application Scenarios for L-Fucose (CAS 87-96-7) Based on Quantitative Evidence


Fucosyltransferase Enzymatic Synthesis of Human Milk Oligosaccharides (HMOs)

The demonstrated preference of Hp3FT for LacNAc over lactose (Section 3, Evidence Item 3) makes L-fucose-derived GDP-β-L-fucose an essential substrate for the targeted, high-yield enzymatic synthesis of complex fucosylated HMOs such as 3-fucosyllactose (3-FL), lacto-N-fucopentaose (LNFP) III, and lacto-N-neofucopentaose (LNnFP) V. This specificity allows for controlled multi-step glycosylation reactions, maximizing product purity and minimizing unwanted byproducts [1].

Cellular Fucosylation Inhibition Studies Using L-Fucose Analogs

The direct evidence that L-fucose analogs like 6-alkynyl-fucose (6-Alk-Fuc) are significantly more potent fucosylation inhibitors than 2-fluoro-fucose (Section 3, Evidence Item 2) positions L-fucose-based probes as superior tools for investigating fucosylation pathways in cancer, inflammation, and Notch signaling. These analogs can be used to deplete cellular GDP-Fuc pools and halt hepatoma cell migration and invasion at sub-micromolar concentrations [2].

Core Fucose Removal from Therapeutic Antibodies for Enhanced ADCC

While L-fucose is a substrate for core fucosylation, the comparative defucosylation activity of human α-L-fucosidase (FucA1) versus bacterial enzymes on intact IgG antibodies (Section 3, Evidence Item 3) highlights a critical application. The ability of FucA1 to directly defucosylate intact antibodies, albeit with low efficiency, provides a foundational platform for engineering improved α-L-fucosidases. This enzymatic approach aims to remove core fucose from therapeutic IgGs, thereby enhancing FcγRIIIa receptor binding up to 50-fold and significantly increasing antibody-dependent cellular cytotoxicity (ADCC) [3].

Therapeutic Development for Leukocyte Adhesion Deficiency Type II (LAD-II)

The clinical investigation of L-fucose in a dedicated trial (NCT03354533) for LAD-II (Section 3, Evidence Item 5) confirms its role as a potential therapeutic agent for this rare glycosylation disorder. This application requires pharmaceutical-grade L-fucose suitable for human administration, emphasizing the need for high-purity, well-characterized material from GMP-compliant sources [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Fucose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.